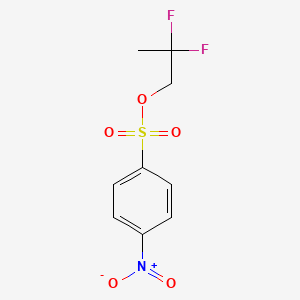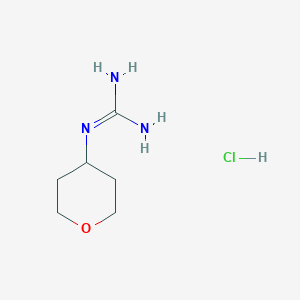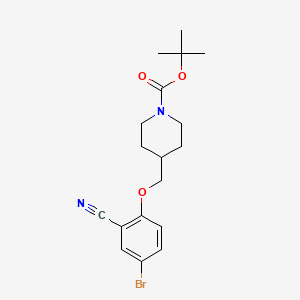![molecular formula C9H20Cl2N2 B1456614 1-Cyclobutyl-[1,4]diazepanedihydrochloride CAS No. 851048-49-2](/img/structure/B1456614.png)
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Übersicht
Beschreibung
1-Cyclobutyl-[1,4]diazepanedihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.177 g/mol . It is used in diverse scientific research due to its unique molecular structure.
Molecular Structure Analysis
The InChI code for 1-Cyclobutyl-[1,4]diazepane is 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 . This indicates that the molecule consists of a cyclobutyl group attached to a [1,4]diazepane ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity of H3 Receptor Antagonists : A study by Pippel et al. (2010) reports the synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves 1-Cyclobutyl-[1,4]diazepanedihydrochloride. This synthesis is significant for its strategic use of La Rosa's lactone and a late-stage Mitsunobu reaction, highlighting its importance in pharmacological applications (Pippel et al., 2010).
Cyclobutyl Ring Synthesis : Research by Anisimova et al. (2007) delves into the synthesis of 1,4-Diazacycles, including the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole. This process demonstrates the versatility of the cyclobutyl structure in forming complex heterocyclic compounds (Anisimova et al., 2007).
Diels–Alder Reaction Involving Cyclobutane : Belluš et al. (1974) investigated the stereochemical aspects of Diels–Alder reactions involving cyclobutene-1,2-dicarboxylic acid. Their work contributes to understanding the reactivity patterns of cyclobutane derivatives in organic synthesis (Belluš et al., 1974).
Cyclopropanation of Chiral Cyclobutyl Dehydro Amino Acids : Moglioni et al. (2000) explored the cyclopropanation of chiral cyclobutyl dehydro amino acids, highlighting the influence of cyclobutane's stereochemistry on product formation. This study is significant for understanding chiroptical properties and stereoselective synthesis in cyclobutyl compounds (Moglioni et al., 2000).
Eigenschaften
IUPAC Name |
1-cyclobutyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-9(4-1)11-7-2-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHYBVNXTRBPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-[1,4]diazepanedihydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



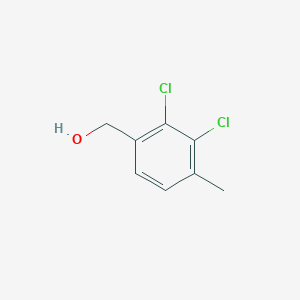
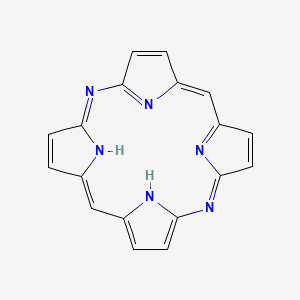
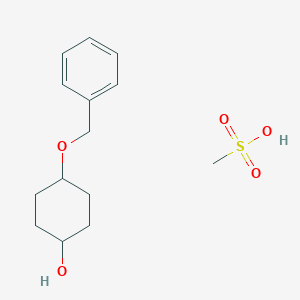
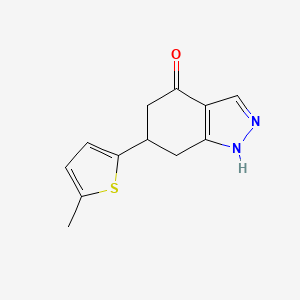
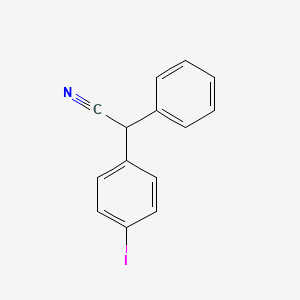

![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)
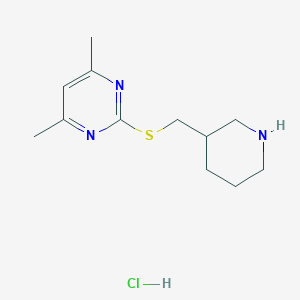
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)

